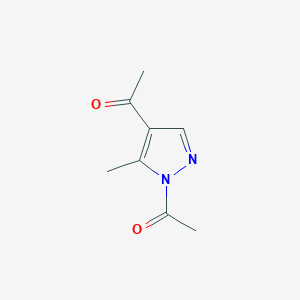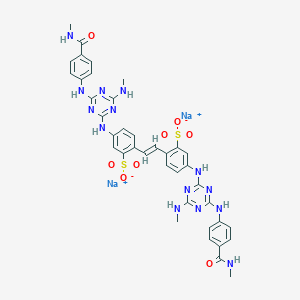
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde (AMTCA) is a chemical compound that belongs to the thiazole family. It is a yellow crystalline powder that is soluble in water and organic solvents. AMTCA has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In cancer research, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects:
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been found to reduce the expression of certain oncogenes and increase the expression of tumor suppressor genes. In Alzheimer's disease research, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been shown to improve cognitive function and reduce neuroinflammation in animal models. However, more studies are needed to fully elucidate the biochemical and physiological effects of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde also has some limitations, such as its relatively high cost and potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and experimental conditions when using 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde in lab experiments.
Orientations Futures
There are several future directions for the research and development of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde. One direction is to further investigate the mechanism of action and biochemical and physiological effects of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde, particularly in the context of cancer and neurological disorders. Another direction is to explore the potential applications of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde in other fields, such as catalysis and energy storage. Additionally, the synthesis and purification methods of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde can be further optimized to improve the yield and reduce the cost.
Méthodes De Synthèse
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde can be synthesized through a variety of methods, including the reaction of 2-aminothiazole with formaldehyde and methanol, or the reaction of 2-aminothiazole with chloroacetaldehyde and methanol under acidic conditions. The yield of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Applications De Recherche Scientifique
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In organic synthesis, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been used as a versatile building block for the synthesis of various thiazole-based compounds. In material science, 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been utilized as a precursor for the preparation of thiazole-based polymers and metal-organic frameworks.
Propriétés
Numéro CAS |
174562-26-6 |
|---|---|
Nom du produit |
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde |
Formule moléculaire |
C5H6N2O2S |
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
2-amino-4-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4-3(2-8)10-5(6)7-4/h2H,1H3,(H2,6,7) |
Clé InChI |
ODXXLQFDLXRKIJ-UHFFFAOYSA-N |
SMILES |
COC1=C(SC(=N1)N)C=O |
SMILES canonique |
COC1=C(SC(=N1)N)C=O |
Synonymes |
5-Thiazolecarboxaldehyde, 2-amino-4-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)







